REACTION_CXSMILES
|
N#N.C([SiH2][O:8][C:9](C)(C)[C:10]1[O:14][N:13]=[C:12]([C:15](=[O:17])[CH3:16])[CH:11]=1)(C)(C)C.COC(OC)OC.C([O-])(O)=O.[Na+]>C(O)CO>[OH:8][CH2:9][C:10]1[O:14][N:13]=[C:12]([C:15](=[O:17])[CH3:16])[CH:11]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
1-[5-(tert-butyl-dimethyl-silanyloxymethyl)-isoxazol-3-yl]-ethanone
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[SiH2]OC(C1=CC(=NO1)C(C)=O)(C)C
|
Name
|
|
Quantity
|
1.71 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
|
Quantity
|
8.69 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
LiBF4
|
Quantity
|
146 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EA (2×50 mL)
|
Type
|
WASH
|
Details
|
extracts were washed with brine (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by FC (40:60 EA-Hept)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=NO1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |